2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride

Salt-form selection Aqueous solubility Solid-state stability

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride (CAS 1240527-56-3; molecular formula C₁₁H₁₂ClFN₂O; MW 242.68 g/mol) is a halogenated heterocyclic primary amine supplied as a hydrochloride salt. The compound features a 4-fluorophenyl substituent at the 2-position and an ethanamine side-chain at the 4-position of the 1,3-oxazole ring, placing it within the aryl-oxazole-alkylamine structural class that has been explored across anti-inflammatory, CNS-active, and anticancer chemical space.

Molecular Formula C11H12ClFN2O
Molecular Weight 242.68 g/mol
CAS No. 1240527-56-3
Cat. No. B1520790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride
CAS1240527-56-3
Molecular FormulaC11H12ClFN2O
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CO2)CCN)F.Cl
InChIInChI=1S/C11H11FN2O.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H
InChIKeyWAEKBXHQGPJWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine Hydrochloride (CAS 1240527-56-3): Procurement-Focused Structural and Physicochemical Profile


2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride (CAS 1240527-56-3; molecular formula C₁₁H₁₂ClFN₂O; MW 242.68 g/mol) is a halogenated heterocyclic primary amine supplied as a hydrochloride salt . The compound features a 4-fluorophenyl substituent at the 2-position and an ethanamine side-chain at the 4-position of the 1,3-oxazole ring, placing it within the aryl-oxazole-alkylamine structural class that has been explored across anti-inflammatory, CNS-active, and anticancer chemical space [1]. Its calculated logP value of 1.14 and topological polar surface area (TPSA) of approximately 52 Ų situate it well within CNS drug-like property space, distinguishing it from bulkier or more lipophilic analogs [2]. The compound is typically available at ≥95% purity from multiple suppliers, with a characterized melting point of 212–214 °C for the hydrochloride salt [2].

Why Generic Substitution of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine Hydrochloride is Scientifically Unjustified


The 4-fluorophenyl-oxazole-ethanamine scaffold presents multiple regioisomeric, halogen-substitution, salt-form, and linker-length permutations that each produce distinct physicochemical signatures, protein-binding landscapes, and metabolic stability profiles. The specific combination embodied in CAS 1240527-56-3 — a para-fluorophenyl group at position 2, a two-carbon ethanamine linker at position 4, and the hydrochloride salt form — is not interchangeable with its 3-fluorophenyl regioisomer (altered π-electron distribution), its 4-chlorophenyl analog (increased lipophilicity and altered metabolic handling), or its methanamine homologs (reduced linker flexibility and altered amine basicity) [1][2]. Systematic SAR reviews of oxazole-based bioactive compounds confirm that even a single-position substituent shift can invert target selectivity [2]. Without explicit head-to-head biological data for each analog, procurement decisions based on generic structural similarity risk selecting a compound with divergent target engagement, solubility, and chemical reactivity profiles — all of which confound SAR interpretation and waste synthesis resources [3].

Quantitative Differentiation Evidence for 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine Hydrochloride vs. Closest Structural Analogs


Hydrochloride Salt vs. Free Base: 30- to >100-Fold Solubility Enhancement and Solid-State Stability Advantage

The hydrochloride salt (CAS 1240527-56-3) offers a well-established solubility and handling advantage over the corresponding free base (CAS 1016734-82-9). The free base of structurally analogous 4-fluorophenyl-ethylamine exhibits aqueous solubility limited to 1.5 × 10⁻³ g/L at 25 °C [1]. Conversion to the hydrochloride salt typically increases aqueous solubility by 30- to >100-fold for primary aliphatic amines of similar molecular weight through enhanced ionization and crystal lattice energy reduction. The hydrochloride salt also exhibits a sharp melting point of 212–214 °C, indicative of crystalline uniformity and favorable solid-state storage stability [2]. The free base, by contrast, lacks a reported melting point in vendor databases, consistent with a less tractable physical form. For in vitro assay preparation or solution-phase chemistry, the hydrochloride form eliminates the need for in situ stoichiometric HCl addition, reducing weighing and dissolution variability between experiments .

Salt-form selection Aqueous solubility Solid-state stability

4-Fluorophenyl vs. 4-Chlorophenyl: Lower Lipophilicity, Favorable Metabolic Handling, and Distinct Electronic Profile

Replacement of the 4-fluorophenyl substituent with 4-chlorophenyl (as in 2-(2-(4-chlorophenyl)oxazol-4-yl)ethanamine, MW 222.67 g/mol) alters two critical molecular properties. First, the chlorine atom introduces a larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and increases molecular weight by 16.5%, potentially reducing complementarity with small binding pockets. Second, the substantially higher lipophilicity of chlorine (Hansch π = +0.71 vs. +0.14 for fluorine) raises logP, which can increase metabolic CYP450 liability and reduce free fraction in protein-rich assay media [1]. Fluorine, in contrast, can block para-hydroxylation — a primary metabolic route for phenyl-containing compounds — while adding only modest lipophilicity, a property that has been systematically validated in structure–activity relationship (SAR) studies of fluorinated oxazole derivatives [2]. Additionally, the strong electron-withdrawing character of fluorine modulates the π-electron density of the oxazole ring differently than chlorine, potentially altering stacking interactions with aromatic protein residues as suggested by fragment-to-fragment quantum-chemical modeling of oxazole–biomolecule complexes [3].

Halogen bioisosterism Metabolic stability Lipophilicity-controlled SAR

4-Fluorophenyl (para) vs. 3-Fluorophenyl (meta) Regioisomer: Altered Electronic Distribution, Lipophilicity, and Predicted Target Binding

The positional isomer 2-(2-(3-fluorophenyl)oxazol-4-yl)ethanamine places the fluorine atom at the meta position of the phenyl ring. While identical in molecular weight (free base: 206.22 g/mol), the two regioisomers are non-equivalent in their electronic influence on the oxazole core. A para-fluorine exerts a stronger resonance electron-withdrawing effect (–M) on the oxazole ring through the conjugated π-system, while a meta-fluorine operates predominantly through an inductive effect (–I) [1]. Quantum-chemical modeling of 1,3-oxazole pharmacophores has demonstrated that such electronic perturbations alter donor–acceptor properties, directly impacting π-stacking interactions with aromatic residues (e.g., phenylalanine) by modulating frontier orbital energies [2]. Furthermore, computational predictions for the structurally related 4-fluorophenyl vs. 3-fluorophenyl oxazole series reveal differences in CLogP: the para-isomer typically exhibits a 0.2–0.4 log unit lower lipophilicity than the meta-isomer, due to differences in dipole moment alignment . These regioisomer-specific electronic and lipophilicity differences predict distinct target-binding profiles that cannot be assumed equivalent in biological assays.

Regioisomer SAR Electron-withdrawing effect π–π stacking interactions

Ethanamine Linker vs. Methanamine Homolog: Extended Conformational Reach, Altered Amine Basicity, and Enamine-Specific Building Block Classification

The ethanamine linker (-CH₂CH₂NH₂) of CAS 1240527-56-3 provides one additional methylene unit relative to the methanamine homolog C-[2-(4-fluoro-phenyl)-oxazol-4-yl]-methylamine (CAS 885272-89-9; XLogP ~1.0 [1]). This additional carbon extends the conformational reach of the primary amine by approximately 1.3 Å and converts the amine from a benzylic-type (pKa ~9.3 for benzylamine) to an aliphatic-type primary amine (pKa ~10.6 for ethylamine), increasing the fraction of protonated species at physiological pH from ~50% to ~95% [2]. This difference in ionization state alters both the electrostatic interaction profile with acidic residues in protein binding sites and the passive membrane permeability of the neutral fraction. Enamine classifies the ethanamine derivative as an Aliphatic Primary Amine (Subclass: Aliphatic primary amines) within its Building Block portfolio, a categorization that explicitly distinguishes it from the aryl-attached or benzyl-type amines in the methanamine series . In the context of structure–activity relationship (SAR) studies, this linker-length modification has been shown to shift the selectivity profile of oxazole-containing ligands between receptor subtypes by altering the optimal distance between the oxazole pharmacophore and the terminal amine anchor point [3].

Linker-length SAR Amine basicity Building block classification

Purity, Supply Chain Stability, and Lead Time: 95% Purity with 1–5 Day Lead Time from Dual-Continent Stock

For procurement-driven decision-making, the target compound (CAS 1240527-56-3; Enamine catalog EN300-64464) is stocked at 95% purity in both US and Ukrainian warehouses, with a stated lead time of 1–5 business days . This contrasts with generic catalog entries for the free base (CAS 1016734-82-9), which are typically listed with longer or unspecified lead times and without verified dual-continent stock . Pricing data from Biosynth (50 mg: $748.00; 500 mg: $2,280.00) establishes the cost point for qualified, research-grade material, providing a benchmark against which to evaluate quotes for alternative suppliers. The availability of a defined MDL number (MFCD16547676) further facilitates unambiguous ordering, as it distinguishes the hydrochloride salt from the free base and from related oxazole analogs that may share similar IUPAC names but have different MDL identifiers. This supply chain specificity is critical for laboratories requiring consistent lot-to-lot quality in long-term SAR programs.

Procurement reliability Purity specification Supply chain consistency

Optimal Application Scenarios for 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine Hydrochloride (CAS 1240527-56-3) Based on Verified Differentiation Evidence


CNS Drug Discovery SAR Campaigns Requiring a Fluorinated, Low-Lipophilicity Oxazole Scaffold

The combination of CLogP 1.14, a TPSA of ~52 Ų, a primary aliphatic amine with predicted pKa ~10.6, and the para-fluorophenyl substituent (which blocks metabolic para-hydroxylation) places this compound squarely within CNS drug-like chemical space. SAR programs targeting serotonin, dopamine, or trace amine receptors — where subtle halogen and linker-length variations drastically alter subtype selectivity — benefit from the controlled procurement of this specific regioisomer and salt form, avoiding the lipophilicity excess of the 4-chlorophenyl analog or the altered electronic profile of the 3-fluorophenyl regioisomer [1][2].

Solution-Phase Parallel Synthesis and Amide-Coupling Library Production

The ethanamine linker provides an optimal spacer for amide bond formation with carboxylic acid building blocks, generating libraries of N-substituted amides with consistent geometry. The hydrochloride salt ensures immediate dissolution in DMF or DMSO without the need for pre-activation with HCl, reducing the number of synthetic steps and improving reproducibility across parallel reactions. Enamine's classification of the compound as an Aliphatic Primary Amine building block, with stock in both US and UA warehouses and a 1–5 day lead time, supports rapid library expansion without procurement delays [3].

In Vitro Pharmacology Assays Requiring Defined Salt-Form Purity and Reproducible Solubility

The >30-fold estimated solubility enhancement of the hydrochloride salt over the free base directly translates to more reliable concentration–response curves in cell-based and biochemical assays. The characterized melting point of 212–214 °C provides a quality-control reference for incoming material, while the ≥95% purity specification ensures that biological activity can be attributed to the parent compound rather than impurities. The sharp melting point and defined solid-state form also facilitate the preparation of stock solutions at precisely known concentrations, reducing the risk of under-dosing or over-dosing due to inaccurate weighing of hygroscopic or amorphous free base material [2][4].

Metabolic Stability Profiling of Fluorinated Aryl-Oxazole Series

The para-fluorophenyl group is specifically employed in medicinal chemistry to block CYP450-mediated phenyl ring hydroxylation — a major metabolic soft spot. When comparing metabolic stability across a halogen-series (F, Cl, Br, H), this compound serves as the low-lipophilicity, metabolically stabilized reference point. The low Hansch π (+0.14) of fluorine relative to chlorine (+0.71) minimizes the risk of non-specific protein binding in liver microsome assays, yielding cleaner intrinsic clearance data that can be more confidently extrapolated to in vivo pharmacokinetic predictions [1][5].

Quote Request

Request a Quote for 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.